cphpc - 224624-80-0

cphpc

Catalog Number: EVT-275285
CAS Number: 224624-80-0
Molecular Formula: C16H24N2O6
Molecular Weight: 340.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CPHPC is a small molecule drug originally developed to target and deplete serum amyloid P component (SAP) for the treatment of systemic amyloidosis and Alzheimer's disease. [, , ] SAP is a normal plasma protein that binds to all types of amyloid fibrils and is universally present in amyloid deposits. [, ] CPHPC's ability to specifically target SAP makes it a valuable tool for studying amyloid diseases and exploring novel therapeutic strategies. []

Future Directions

a. Optimization of CPHPC-Based Therapies: Further research is needed to optimize CPHPC dosing regimens, treatment durations, and combination therapies for different amyloid diseases. [, , ]

b. Development of Orally Bioavailable Prodrugs: Improving CPHPC's oral bioavailability would enhance its clinical utility. [, ] Efforts are underway to develop orally bioavailable prodrugs that retain CPHPC's pharmacological properties while offering greater patient convenience. [, ]

c. Exploration of New Therapeutic Targets: CPHPC's success in targeting SAP for amyloid diseases suggests the potential for developing similar strategies against other misfolded protein targets involved in neurodegenerative disorders. [, ]

d. Understanding CPHPC's Role in Immune Modulation: Further investigation is needed to elucidate the precise mechanisms by which CPHPC influences the immune response in different disease contexts, such as disseminated candidiasis. [] This knowledge could lead to novel therapeutic strategies for infectious diseases and immune-mediated disorders.

Serum Amyloid P component (SAP)

Compound Description: Serum amyloid P component (SAP) is a normal plasma glycoprotein that is universally present in amyloid deposits. It is a pentameric protein with a calcium-dependent ligand-binding site. [, , , , , , , , , , , , , , , , , , , ]

Relevance: SAP is the direct molecular target of CPHPC. CPHPC binds to SAP and cross-links pairs of SAP pentamers, forming a complex that is rapidly cleared from circulation. [, , , , , , , , , , ] This depletion of circulating SAP is crucial for the therapeutic efficacy of CPHPC in treating amyloidosis and potentially Alzheimer's disease. [, , , , , , , , , , , , , , , , , , , ]

N-acetyl D-proline

Compound Description: N-acetyl D-proline is a small molecule that shares structural similarity with the D-proline headgroups present in CPHPC. []

Relevance: The interaction of N-acetyl D-proline with SAP was investigated using X-ray crystallography to better understand the binding interactions of CPHPC with SAP. [] This research highlighted the importance of the D-proline headgroups in CPHPC for binding to SAP.

BPC8

Compound Description: BPC8 is a bivalent ligand designed to target SAP. []

Relevance: Although not as potent as the decavalent ligands or CPHPC, BPC8 demonstrates the potential of multivalent ligands for targeting SAP. [] It provided valuable insight into the binding interactions of multivalent ligands with SAP and aided in the development of more effective SAP-targeting compounds like CPHPC.

Decavalent Ligands

Compound Description: These are synthetic ligands specifically designed with five or ten D-proline headgroups to simultaneously bind to all five SAP binding sites. []

Relevance: These ligands, similar to CPHPC, demonstrate the effectiveness of multivalent binding for targeting SAP. [] One decavalent ligand exhibited a sub-nanomolar binding affinity for SAP, surpassing the affinity of CPHPC and highlighting the potential for developing even more potent SAP-targeting drugs.

Classification

Miridesap is classified as a serum amyloid P component depleter. Its primary mechanism involves binding to SAP, leading to its removal from circulation. This action enhances the efficacy of subsequent treatments, such as monoclonal antibodies that target residual SAP in amyloid deposits .

Synthesis Analysis

The synthesis of Miridesap involves several key steps:

  1. Starting Materials: The synthesis begins with readily available organic compounds that can be modified to introduce specific functional groups.
  2. Chemical Reactions: The process typically includes:
    • Amidation: To form the core structure of Miridesap, amide bonds are created between carboxylic acids and amines.
    • Protective Group Strategies: Certain functional groups may require protection during synthesis to prevent unwanted reactions.
    • Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate Miridesap from by-products.
  3. Parameters: Key parameters include temperature control during reactions, reaction time, and solvent choice, which significantly influence yield and purity.
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Miridesap's molecular structure can be described as follows:

  • Chemical Formula: C16H24N2O6
  • Molecular Weight: Approximately 336.37 g/mol
  • Structural Features:
    • Contains multiple hydroxyl groups contributing to its solubility and reactivity.
    • The presence of nitrogen atoms indicates potential for hydrogen bonding and interaction with biological targets.

The three-dimensional conformation of Miridesap allows it to effectively bind to SAP, facilitating its role in amyloid clearance .

Chemical Reactions Analysis

Miridesap participates in several chemical reactions:

  1. Depletion Reaction: Upon administration, Miridesap binds specifically to circulating SAP, leading to its rapid clearance from the bloodstream. This reaction is crucial for reducing the levels of SAP available for amyloid deposition.
  2. Interaction with Monoclonal Antibodies: Following SAP depletion by Miridesap, treatments with monoclonal antibodies (e.g., Dezamizumab) can effectively target residual SAP in amyloid deposits, enhancing phagocytic clearance by immune cells .
  3. Pharmacokinetics: The pharmacokinetic profile of Miridesap includes parameters like half-life, peak plasma concentration, and distribution volume, which are essential for determining dosing regimens in clinical settings .
Mechanism of Action

The mechanism of action of Miridesap involves:

  1. Binding to Serum Amyloid P Component: Miridesap selectively binds to SAP in circulation.
  2. Depletion of Circulating SAP: This binding leads to a significant reduction in plasma levels of SAP within hours after administration.
  3. Enhanced Clearance of Amyloid Deposits: Following depletion, residual SAP within amyloid deposits becomes more accessible for targeted therapies like Dezamizumab, which activates macrophages to clear amyloid aggregates effectively .
  4. Immunological Response: The removal of SAP not only aids in physical clearance but also modulates immune responses against amyloid deposits, potentially reducing inflammation associated with amyloidosis .
Physical and Chemical Properties Analysis

Miridesap exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to its polar functional groups.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data is not extensively documented but can be determined through thermal analysis methods.

These properties are crucial for its formulation into injectable therapies used in clinical settings .

Applications

Miridesap has significant applications in medical science:

  1. Treatment of Amyloidosis: Primarily used for systemic AL and ATTR amyloidosis, where it facilitates the removal of harmful amyloid deposits from vital organs.
  2. Combination Therapies: Used alongside monoclonal antibodies like Dezamizumab to enhance therapeutic efficacy against amyloid diseases.
  3. Clinical Trials: Currently undergoing various phases of clinical trials assessing its safety, efficacy, pharmacodynamics, and pharmacokinetics in patients with cardiac involvement due to amyloidosis .
  4. Research Tool: Serves as a valuable research tool for studying the biology of amyloidosis and developing new therapeutic strategies targeting similar pathways .

Properties

CAS Number

224624-80-0

Product Name

Miridesap

IUPAC Name

(2R)-1-[6-[(2R)-2-carboxypyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C16H24N2O6

Molecular Weight

340.37 g/mol

InChI

InChI=1S/C16H24N2O6/c19-13(17-9-3-5-11(17)15(21)22)7-1-2-8-14(20)18-10-4-6-12(18)16(23)24/h11-12H,1-10H2,(H,21,22)(H,23,24)/t11-,12-/m1/s1

InChI Key

HZLAWYIBLZNRFZ-VXGBXAGGSA-N

SMILES

C1CC(N(C1)C(=O)CCCCC(=O)N2CCCC2C(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Miridesap; Ro-638695; Ro 638695; Ro638695;GSK-2315698; GSK 2315698; GSK2315698;CPHPC;CPOHPC (acid form; CPOHPC acid

Canonical SMILES

C1CC(N(C1)C(=O)CCCCC(=O)N2CCCC2C(=O)O)C(=O)O

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)CCCCC(=O)N2CCC[C@@H]2C(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.